1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the 2,5-diethoxy-4-methylbenzenesulfonyl chloride. This intermediate is then reacted with 1,4-diazepane under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols.
Scientific Research Applications
1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-methylbenzenesulfonyl chloride
- 1,4-Diazepane derivatives
- Sulfonyl-containing compounds
Uniqueness
1,4-Bis(2,5-diethoxy-4-methylbenzenesulfonyl)-1,4-diazepane is unique due to its dual sulfonyl groups attached to a diazepane ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H40N2O8S2 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
1,4-bis[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C27H40N2O8S2/c1-7-34-22-18-26(24(36-9-3)16-20(22)5)38(30,31)28-12-11-13-29(15-14-28)39(32,33)27-19-23(35-8-2)21(6)17-25(27)37-10-4/h16-19H,7-15H2,1-6H3 |
InChI Key |
ZDLIVDVLYCVAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC)C)OCC |
Origin of Product |
United States |
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